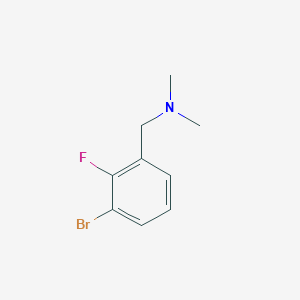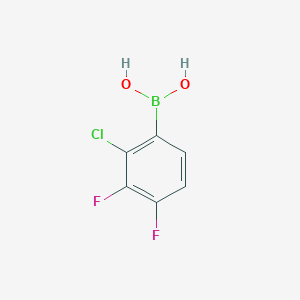
2-Chloro-3,4-difluorophenylboronic acid
Overview
Description
2-Chloro-3,4-difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Synthesis Analysis
The synthesis of 2-Chloro-3,4-difluorophenylboronic acid involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . This process uses a variety of organoboron reagents, with properties tailored for application under specific coupling conditions . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of 2-Chloro-3,4-difluorophenylboronic acid is C6H5BF2O2 . The average mass is 157.911 Da and the monoisotopic mass is 158.035065 Da .Chemical Reactions Analysis
2-Chloro-3,4-difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-3,4-difluorophenylboronic acid is 157.91 . It has a melting point of 305-310 °C (lit.) .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-3,4-difluorophenylboronic acid: is a valuable reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, essential for synthesizing various organic compounds. The boronic acid acts as a partner to aryl or vinyl halides, enabling the formation of biaryl structures which are core components in pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Fluorinated Biaryl Derivatives
The compound is utilized to synthesize fluorinated biaryl derivatives . These derivatives are significant due to their enhanced stability and biological activity, making them suitable for drug development and material science applications. The fluorine atoms contribute to the unique electronic properties of the resulting compounds.
Preparation of Flurodiarylmethanols
In the presence of a nickel catalyst, 2-Chloro-3,4-difluorophenylboronic acid reacts with aryl aldehydes to form flurodiarylmethanols . These compounds have applications in the development of new materials and as intermediates in organic synthesis.
Detection of Explosives
This boronic acid is used to prepare conjugated fluorodiazaborinines by reacting with diamines via intermolecular dehydration reactions . These structures are investigated for their potential use in the detection of explosives, showcasing the compound’s role in safety and security technologies.
Pharmaceutical Research
The compound serves as a building block in the synthesis of various organic molecules, including substituted 6-phenylpurine bases and nucleosides . These molecules exhibit cytostatic activity, which is crucial in cancer research for developing new therapeutic agents.
Safety and Hazards
2-Chloro-3,4-difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
2-Chloro-3,4-difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst . These reactions have potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls for the detection of explosives .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by 2-Chloro-3,4-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryl derivatives .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared . These properties would likely contribute to its bioavailability.
Result of Action
The result of the action of 2-Chloro-3,4-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryl derivatives . These compounds can have significant applications in various fields, including medicinal chemistry .
Action Environment
The action of 2-Chloro-3,4-difluorophenylboronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability would be robust across a range of environmental conditions.
properties
IUPAC Name |
(2-chloro-3,4-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHAYZFDYNMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247274 | |
| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorophenylboronic acid | |
CAS RN |
2121511-30-4 | |
| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




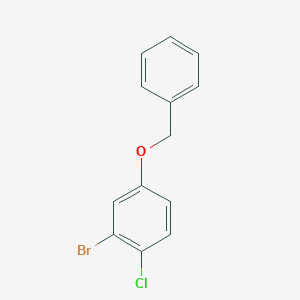

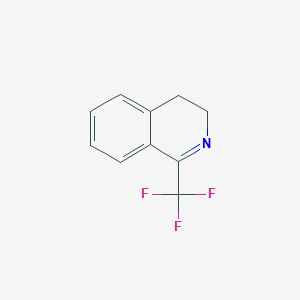

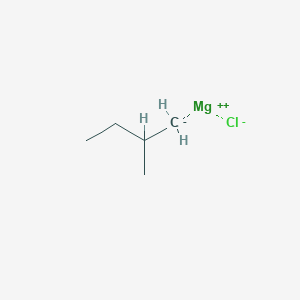
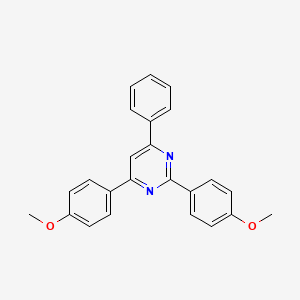

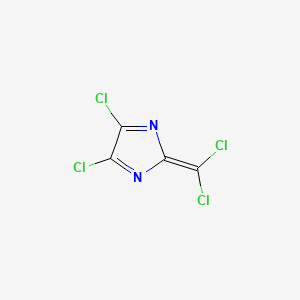
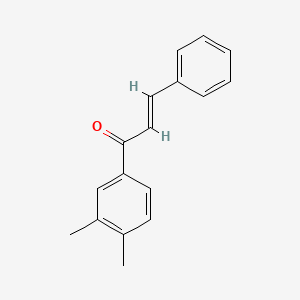
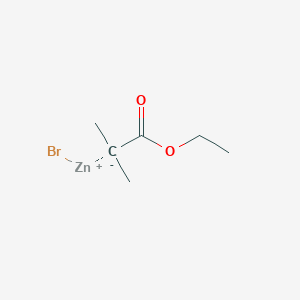
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)
